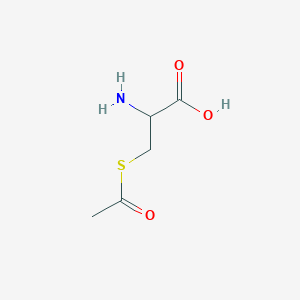

3-(Acetylthio)-2-aminopropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

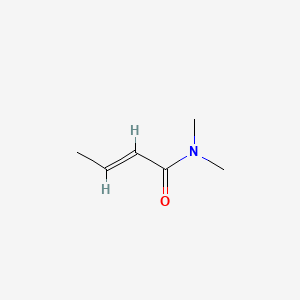

Vue d'ensemble

Description

La S-Acétyl-cystéine est un dérivé de l'acide aminé cystéine, où un groupe acétyle est attaché à l'atome de soufre de la cystéine. Cette modification améliore la stabilité et la biodisponibilité du composé, le rendant plus efficace dans diverses applications. La S-Acétyl-cystéine est connue pour ses propriétés antioxydantes et est utilisée dans une variété d'applications médicales et industrielles .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse de la S-Acétyl-cystéine implique généralement l'acétylation de la cystéine. Une méthode courante consiste à faire réagir la cystéine avec l'anhydride acétique en présence d'une base telle que l'hydroxyde de sodium. La réaction est effectuée à une plage de température de 40 à 60 °C pendant 20 à 60 minutes. Le produit résultant est ensuite purifié par cristallisation .

Méthodes de production industrielle : Dans les milieux industriels, la production de S-Acétyl-cystéine implique souvent l'utilisation du chlorhydrate de cystéine comme matière première. Le chlorhydrate de cystéine est d'abord neutralisé avec une base pour obtenir de la cystéine, qui est ensuite acétylée à l'aide d'anhydride acétique. Le processus comprend des étapes telles que l'ajustement du pH, l'acylation et la cristallisation pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : La S-Acétyl-cystéine subit diverses réactions chimiques, notamment :

Oxydation : Le groupe thiol de la S-Acétyl-cystéine peut être oxydé pour former des disulfures.

Réduction : Les liaisons disulfures peuvent être réduites en groupes thiol.

Substitution : Le groupe acétyle peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Agents réducteurs tels que le dithiothréitol ou la tris(2-carboxyméthyl)phosphine.

Substitution : Divers nucléophiles peuvent être utilisés pour substituer le groupe acétyle.

Principaux produits :

Oxydation : Disulfures.

Réduction : Groupes thiol.

Substitution : Composés avec différents groupes fonctionnels remplaçant le groupe acétyle.

4. Applications de la recherche scientifique

La S-Acétyl-cystéine a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse d'autres composés et comme agent réducteur.

Biologie : Étudié pour son rôle dans l'équilibre redox cellulaire et comme précurseur du glutathion.

Médecine : Enquête sur son potentiel dans le traitement de maladies telles que la maladie pulmonaire obstructive chronique, le surdosage d'acétaminophène et les maladies neurodégénératives.

Industrie : Utilisé dans la production de produits pharmaceutiques et comme additif dans les aliments et les cosmétiques

5. Mécanisme d'action

La S-Acétyl-cystéine exerce ses effets principalement par ses propriétés antioxydantes. Elle agit comme un précurseur de la cystéine, qui est essentielle à la synthèse du glutathion, un antioxydant majeur dans l'organisme. Le groupe thiol de la S-Acétyl-cystéine peut directement piéger les radicaux libres et réduire le stress oxydatif. De plus, elle peut moduler diverses voies de signalisation impliquées dans l'inflammation et la survie cellulaire .

Composés similaires :

N-Acétyl-cystéine : Structure similaire mais avec le groupe acétyle attaché à l'atome d'azote de la cystéine.

L-Cystéine : La forme non acétylée de la cystéine.

Méthionine : Un autre acide aminé contenant du soufre avec des propriétés antioxydantes

Unicité : La S-Acétyl-cystéine est unique en raison de sa stabilité et de sa biodisponibilité améliorées par rapport aux autres formes de cystéine. L'acétylation à l'atome de soufre offre une meilleure protection contre l'oxydation et permet une absorption et une utilisation plus efficaces dans l'organisme .

Applications De Recherche Scientifique

S-Acetyl-Cysteine has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other compounds and as a reducing agent.

Biology: Studied for its role in cellular redox balance and as a precursor to glutathione.

Medicine: Investigated for its potential in treating conditions such as chronic obstructive pulmonary disease, acetaminophen overdose, and neurodegenerative diseases.

Industry: Used in the production of pharmaceuticals and as an additive in food and cosmetics

Mécanisme D'action

S-Acetyl-Cysteine exerts its effects primarily through its antioxidant properties. It acts as a precursor to cysteine, which is essential for the synthesis of glutathione, a major antioxidant in the body. The thiol group in S-Acetyl-Cysteine can directly scavenge free radicals and reduce oxidative stress. Additionally, it can modulate various signaling pathways involved in inflammation and cell survival .

Comparaison Avec Des Composés Similaires

N-Acetyl-Cysteine: Similar in structure but with the acetyl group attached to the nitrogen atom of cysteine.

L-Cysteine: The non-acetylated form of cysteine.

Methionine: Another sulfur-containing amino acid with antioxidant properties

Uniqueness: S-Acetyl-Cysteine is unique due to its enhanced stability and bioavailability compared to other forms of cysteine. The acetylation at the sulfur atom provides better protection against oxidation and allows for more efficient absorption and utilization in the body .

Propriétés

Numéro CAS |

15312-11-5 |

|---|---|

Formule moléculaire |

C5H9NO3S |

Poids moléculaire |

163.20 g/mol |

Nom IUPAC |

(2R)-3-acetylsulfanyl-2-aminopropanoic acid |

InChI |

InChI=1S/C5H9NO3S/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1 |

Clé InChI |

XCIRMLHOFVDUDP-BYPYZUCNSA-N |

SMILES |

CC(=O)SCC(C(=O)O)N |

SMILES isomérique |

CC(=O)SC[C@@H](C(=O)O)N |

SMILES canonique |

CC(=O)SCC(C(=O)O)N |

Origine du produit |

United States |

Q1: What is the significance of 3-(Acetylthio)-2-aminopropanoic acid in the context of the research paper?

A1: The research paper focuses on synthesizing a novel tripeptide analog, bis[(L-cysteine-S-acetyl)-L-hemicystinyl(S2 S2)-D-valine], and its subsequent enzymatic conversion to a penicillin analog. this compound serves as a key structural component within this synthesized tripeptide. [] The researchers designed this specific tripeptide as an analog of the natural substrate for isopenicillin-N synthetase, the enzyme responsible for the final step in penicillin biosynthesis. By incorporating this compound, the researchers aimed to investigate the enzyme's substrate specificity and potentially generate novel penicillin derivatives with altered biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[(4-aMinophenyl)Methyl]hexahydro-2-oxo-, (3aS,4S,6aR)-](/img/new.no-structure.jpg)

![cis-Tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B1149601.png)